N-(3-{3-[(Dimethylamino)methyl]phenoxy}propyl)acetamide
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Overview
Description
N-(3-{3-[(Dimethylamino)methyl]phenoxy}propyl)acetamide is a chemical compound with a complex structure that includes a dimethylamino group, a phenoxy group, and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-{3-[(Dimethylamino)methyl]phenoxy}propyl)acetamide typically involves the reaction of 3-(dimethylamino)propylamine with an appropriate ester or acid chloride. One common method is the amidation reaction between an ester and 3-(dimethylamino)-1-propylamine, catalyzed by lead acetate . This reaction can be carried out under solvent-free conditions, which enhances the reaction rate and yields high-quality products.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of carboxylic acid chlorides or esters as reactants. The use of esters is preferred due to their lower toxicity and cost compared to acid chlorides. The reaction is typically catalyzed by basic catalysts such as alkaline hydroxides or methylates .
Chemical Reactions Analysis
Types of Reactions
N-(3-{3-[(Dimethylamino)methyl]phenoxy}propyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the dimethylamino or phenoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted amides .
Scientific Research Applications
N-(3-{3-[(Dimethylamino)methyl]phenoxy}propyl)acetamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the synthesis of polyurethane foams with improved physical properties.
Mechanism of Action
The mechanism of action of N-(3-{3-[(Dimethylamino)methyl]phenoxy}propyl)acetamide involves its interaction with molecular targets such as sodium channels. The compound acts as a sodium channel blocker, which can affect the transmission of nerve impulses and has potential therapeutic implications . The exact pathways and molecular targets are still under investigation.
Comparison with Similar Compounds
Similar Compounds
N-(3-{3-[(Dimethylamino)methyl]phenoxy}propyl)acetamide: shares similarities with other phenoxy acetamide derivatives such as chalcone, indole, and quinoline derivatives.
Fluoxetine: An antidepressant that also contains a phenoxy group and acts on similar molecular targets.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to act as a sodium channel blocker sets it apart from other similar compounds .
Properties
CAS No. |
78029-21-7 |
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Molecular Formula |
C14H22N2O2 |
Molecular Weight |
250.34 g/mol |
IUPAC Name |
N-[3-[3-[(dimethylamino)methyl]phenoxy]propyl]acetamide |
InChI |
InChI=1S/C14H22N2O2/c1-12(17)15-8-5-9-18-14-7-4-6-13(10-14)11-16(2)3/h4,6-7,10H,5,8-9,11H2,1-3H3,(H,15,17) |
InChI Key |
XGZCUAAPNXLDDC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NCCCOC1=CC=CC(=C1)CN(C)C |
Origin of Product |
United States |
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